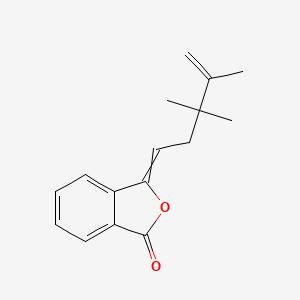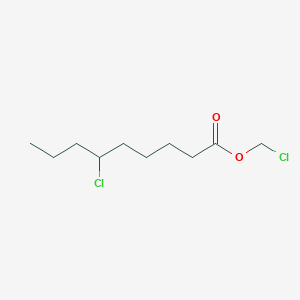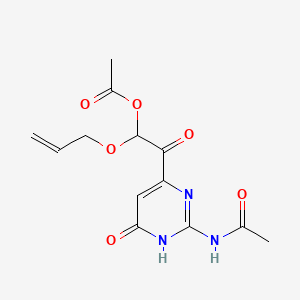
Acetamide, N-(6-((acetyloxy)(2-propenyloxy)acetyl)-1,4-dihydro-4-oxo-2-pyrimidinyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Acetamide, N-(6-((acetyloxy)(2-propenyloxy)acetyl)-1,4-dihydro-4-oxo-2-pyrimidinyl)- is a complex organic compound with a unique structure that combines acetamide and pyrimidine moieties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-(6-((acetyloxy)(2-propenyloxy)acetyl)-1,4-dihydro-4-oxo-2-pyrimidinyl)- typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the pyrimidine ring, followed by the introduction of the acetamide and acetyloxy groups. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of advanced purification techniques, such as chromatography and crystallization, ensures the final product meets the required specifications.
化学反应分析
Types of Reactions
Acetamide, N-(6-((acetyloxy)(2-propenyloxy)acetyl)-1,4-dihydro-4-oxo-2-pyrimidinyl)- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, providing a pathway for further modification.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various substituted pyrimidine derivatives.
科学研究应用
Acetamide, N-(6-((acetyloxy)(2-propenyloxy)acetyl)-1,4-dihydro-4-oxo-2-pyrimidinyl)- has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is used in biochemical assays to investigate enzyme activity and protein interactions.
Medicine: It has potential therapeutic applications, including as an antiviral or anticancer agent.
Industry: It is used in the development of new materials and as a precursor for various chemical products.
作用机制
The mechanism of action of Acetamide, N-(6-((acetyloxy)(2-propenyloxy)acetyl)-1,4-dihydro-4-oxo-2-pyrimidinyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes.
相似化合物的比较
Similar Compounds
Phenoxy acetamide derivatives: These compounds share structural similarities and have been studied for their pharmacological activities.
Quinoline derivatives: These compounds also exhibit diverse biological activities and are used in medicinal chemistry.
Uniqueness
What sets Acetamide, N-(6-((acetyloxy)(2-propenyloxy)acetyl)-1,4-dihydro-4-oxo-2-pyrimidinyl)- apart is its unique combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various applications and research studies.
属性
CAS 编号 |
86944-32-3 |
|---|---|
分子式 |
C13H15N3O6 |
分子量 |
309.27 g/mol |
IUPAC 名称 |
[2-(2-acetamido-6-oxo-1H-pyrimidin-4-yl)-2-oxo-1-prop-2-enoxyethyl] acetate |
InChI |
InChI=1S/C13H15N3O6/c1-4-5-21-12(22-8(3)18)11(20)9-6-10(19)16-13(15-9)14-7(2)17/h4,6,12H,1,5H2,2-3H3,(H2,14,15,16,17,19) |
InChI 键 |
HZJGASJBTFXRRZ-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)NC1=NC(=CC(=O)N1)C(=O)C(OCC=C)OC(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[2,7-bis(2-ethyl-6-methylanilino)xanthen-10-ium-9-yl]benzoate](/img/structure/B14412276.png)
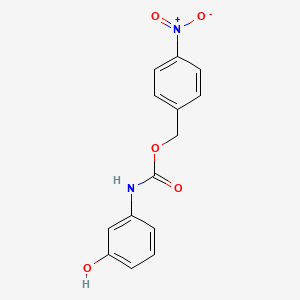
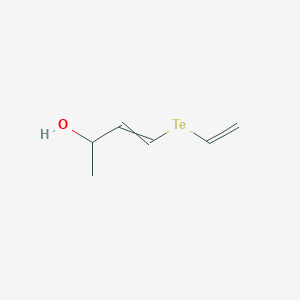
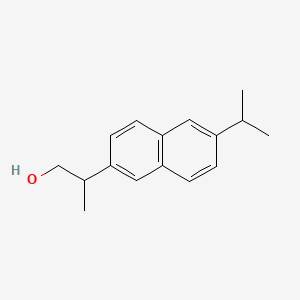
![(5S)-5-{[(Benzyloxy)methoxy]methyl}oxolan-2-one](/img/structure/B14412298.png)
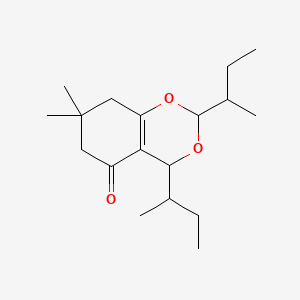
![2-[(2-Methylpropyl)sulfanyl]-2H,4H-1,3,2lambda~5~-benzodioxaphosphinin-2-one](/img/structure/B14412307.png)
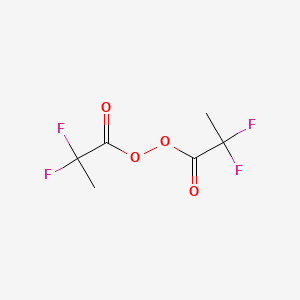
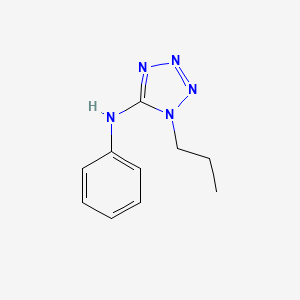
![(3R)-3-[(Oxan-2-yl)oxy]hept-6-enal](/img/structure/B14412330.png)

